2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide
Description
The compound 2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a sulfur-linked acetamide moiety. Its molecular formula is C₂₃H₂₀ClN₄O₂S, with a monoisotopic mass of 452.09 g/mol. The core structure features a pyrazolo[1,5-a]pyrimidin scaffold substituted with a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a thioether bridge connecting the core to an acetamide group.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-13-11-20(30-12-19(29)25-17-7-9-18(28)10-8-17)27-22(24-13)21(14(2)26-27)15-3-5-16(23)6-4-15/h3-11,28H,12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRMVTFRTOQDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)O)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide typically involves multistep reactions. One common approach is as follows:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and 2,5-dimethyl-3-oxobutanoic acid, under acidic conditions to form the pyrazolo[1,5-a]pyrimidine ring.
Thioether formation: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with a thiol reagent, such as thiophenol, under basic conditions to introduce the thioether linkage.
Acetamide formation: Finally, the thioether intermediate is coupled with 4-hydroxyphenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) on the chlorophenyl ring can yield corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃) under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Molecular Formula : C₂₃H₂₁ClN₄OS
- Monoisotopic Mass: 436.11 g/mol
- Key Differences: The acetamide group is substituted with a 3-methylphenyl instead of a 4-hydroxyphenyl. Molecular weight is 16 g/mol lower than the target compound.
- Synthetic Relevance : Demonstrates regioselective sulfanyl-acetamide coupling to the pyrazolo[1,5-a]pyrimidin core, a method likely applicable to the target compound .
2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4n)
- Molecular Formula : C₁₉H₁₅F₃N₆O₂
- Monoisotopic Mass: 416.36 g/mol
- Key Differences :
- Contains a diazenyl group and a trifluoromethylphenyl substituent.
- The core is partially saturated (5,6-dihydropyrazolo[1,5-a]pyrimidin-7-one).
- Lacks the thioether-acetamide linkage, reducing structural complexity.
- Synthetic Relevance : Synthesized via multicomponent reactions involving aromatic aldehydes, suggesting alternative routes for pyrazolo[1,5-a]pyrimidin derivatives .
Physicochemical and Functional Comparisons
Substituent Effects on Properties
- 4-Hydroxyphenyl vs. 3-Methylphenyl: The hydroxyl group in the target compound increases solubility in polar solvents (e.g., water or ethanol) compared to the methyl-substituted analog. This could enhance bioavailability in biological systems .
- Trifluoromethylphenyl (4n) vs. Chlorophenyl : The electron-withdrawing trifluoromethyl group in 4n may improve metabolic stability compared to the electron-deficient 4-chlorophenyl group in the target compound .
- Thioether vs. Diazenyl Linkage : The thioether in the target compound offers greater chemical stability than the diazenyl group in 4n, which may be prone to redox reactions .
Inferred Bioactivity
Biological Activity
The compound 2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 4-hydroxyphenyl groups contributes to its pharmacological profile.
Antitumor Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds similar to the target compound have shown potent inhibition of BRAF(V600E), a common mutation in melanoma. This inhibition is critical as it can lead to reduced tumor growth and improved patient outcomes .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have indicated that the compound can significantly reduce these cytokines in response to lipopolysaccharide (LPS) stimulation .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, there is evidence suggesting that this compound may possess antimicrobial activity. Similar pyrazolo derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis and death .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo[1,5-a]pyrimidine derivatives is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (like chloro) enhances potency against specific targets.
- Linker Variations : Modifying the linker between the pyrazolo core and phenyl rings can affect bioavailability and selectivity.
Table 1 summarizes some key SAR findings from recent studies:
| Compound Variant | Substituent | Activity Type | IC50 (µM) |
|---|---|---|---|
| A | -Cl | Antitumor | 0.25 |
| B | -F | Anti-inflammatory | 0.15 |
| C | -OH | Antimicrobial | 0.50 |
Case Studies
- BRAF Inhibition : A study involving a series of pyrazolo derivatives demonstrated that compounds with similar structures effectively inhibited BRAF(V600E), leading to reduced cell proliferation in melanoma cell lines .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to controls .
- Antimicrobial Testing : Laboratory tests against various pathogens revealed that certain derivatives exhibited strong antimicrobial properties, outperforming standard antibiotics in some cases .
Q & A
Q. Basic
- X-ray crystallography : Resolves 3D conformation, as shown in analogous pyrazolo-pyrimidine derivatives .
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., distinguishing methyl vs. chlorophenyl groups) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
How should researchers address contradictions in bioactivity data across studies?
Q. Advanced
- Replicate assays : Control variables like solvent (DMSO purity) and cell line selection to isolate compound-specific effects .
- Impurity profiling : Use preparative HPLC to isolate minor byproducts and test their activity .
- Target engagement studies : Combine SPR (surface plasmon resonance) with molecular docking to verify binding affinity to purported targets (e.g., kinase enzymes) .
What is the molecular geometry of the compound, and how does it influence bioactivity?
Basic
The compound features:
- A pyrazolo[1,5-a]pyrimidine core with 4-chlorophenyl and methyl substituents at positions 3 and 2/5, respectively.
- A thioether bridge and acetamide group, creating a planar conformation that enhances π-π stacking with hydrophobic enzyme pockets .
Crystallographic data for analogues (e.g., dihedral angles < 10° between pyrimidine and chlorophenyl rings) suggest rigid binding conformations .
What strategies are effective for designing analogues with improved pharmacokinetic properties?
Q. Advanced
- Bioisosteric replacement : Substitute the 4-hydroxyphenyl group with trifluoromethyl or methoxy groups to modulate solubility and metabolic stability .
- Pro-drug approaches : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance oral bioavailability .
- QSAR modeling : Corrogate substituent electronegativity with in vitro permeability (e.g., Caco-2 assays) to prioritize candidates .
How stable is the compound under physiological conditions, and what degradation pathways are observed?
Q. Basic
- Hydrolytic stability : The thioether bond is susceptible to oxidation; stability studies in PBS (pH 7.4) show <10% degradation over 24 hours at 37°C .
- Thermal stability : TGA/DSC analysis of analogues indicates decomposition onset at ~220°C, suggesting suitability for solid formulations .
What engineering principles are critical for scaling up synthesis while maintaining purity?
Q. Advanced
- Process intensification : Use continuous-flow reactors to control exothermic steps (e.g., acylation) and reduce batch variability .
- Membrane separation : Purify intermediates via nanofiltration to remove unreacted reagents .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., residual solvent limits) .
What pharmacological targets have been hypothesized for this compound?
Q. Basic
- Kinase inhibition : Pyrazolo-pyrimidine scaffolds are known to target ATP-binding sites in kinases (e.g., JAK2, EGFR) .
- Anti-inflammatory activity : The 4-hydroxyphenyl group may modulate COX-2 or NF-κB pathways, as seen in structurally related acetamides .
How can computational tools predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains, prioritizing poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- MD simulations : Assess dynamic stability of ligand-target complexes over 100-ns trajectories to identify persistent interactions .
- ADMET prediction : Software like SwissADME estimates logP (2.8) and CYP450 inhibition risks, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
